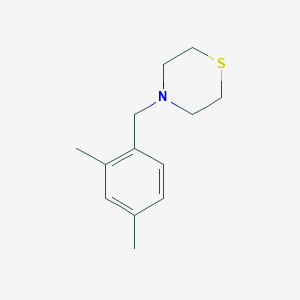![molecular formula C15H19F3N2O2 B5805178 2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. This compound is commonly referred to as "MTFPP" and is synthesized using specific methods that ensure its purity and potency. MTFPP has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology.
作用机制
MTFPP exerts its pharmacological effects by selectively binding to specific proteins and enzymes in the body. The compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which play a crucial role in cell growth and proliferation. MTFPP also activates specific receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates various metabolic processes.
Biochemical and Physiological Effects:
MTFPP has been shown to have various biochemical and physiological effects on the body. The compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. MTFPP has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for tumor growth. In neurology, MTFPP has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
实验室实验的优点和局限性
MTFPP has several advantages for lab experiments, including its high potency and selectivity. The compound has been shown to have a low toxicity profile, making it an ideal candidate for preclinical studies. However, MTFPP has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, the compound's pharmacokinetics and pharmacodynamics are not fully understood, which could limit its potential therapeutic applications.
未来方向
There are several future directions for research on MTFPP. One potential area of research is the development of novel formulations that improve the compound's solubility and bioavailability. Additionally, further studies are needed to understand the compound's pharmacokinetics and pharmacodynamics fully. Another potential area of research is the development of MTFPP derivatives that have improved pharmacological properties and selectivity. Finally, MTFPP's potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology, require further investigation.
合成方法
The synthesis of MTFPP involves several chemical reactions that ensure the purity and potency of the compound. The starting materials for the synthesis are 4-morpholinyl-2,5-difluorobenzene and 2-methylpropanoyl chloride. The reaction between these two compounds produces 2-methyl-N-[2-(4-morpholinyl)-5-(difluoromethyl)phenyl]propanamide, which is then reacted with trifluoroacetic acid to produce MTFPP. The final product is purified using various techniques, including column chromatography and recrystallization.
科学研究应用
MTFPP has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, MTFPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, MTFPP has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTFPP has also been studied for its immunomodulatory properties, which could potentially be used to treat autoimmune diseases.
属性
IUPAC Name |
2-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-10(2)14(21)19-12-9-11(15(16,17)18)3-4-13(12)20-5-7-22-8-6-20/h3-4,9-10H,5-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIZTABCDGAQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

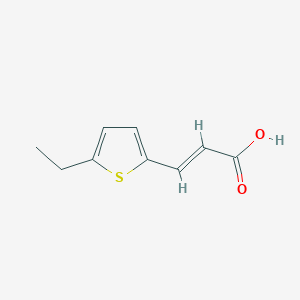
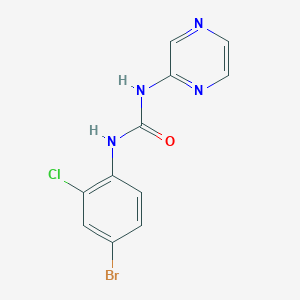
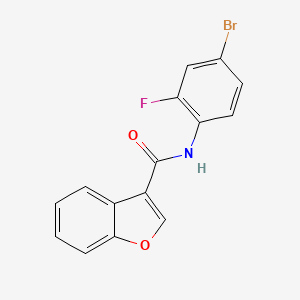
![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
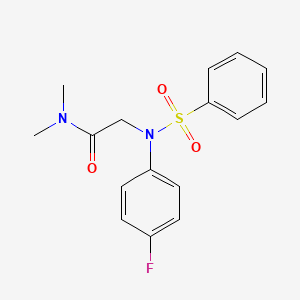

![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)

